dSpacer cep

Vue d'ensemble

Description

Dspacer cep, also known as cephalosporin C-N-methyltransferase (CEMT), is an enzyme that is responsible for the biosynthesis of cephalosporin antibiotics. It is a member of the N-methyltransferase family and is found in both Gram-positive and Gram-negative bacteria. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N-methyl group of a cephalosporin substrate. This methylation reaction is essential for the biosynthesis of cephalosporins, which are important antibiotics used to treat a variety of bacterial infections.

Applications De Recherche Scientifique

- Liaisons et espaceurs: Le dSpacer-CEP est utilisé comme espaceur phosphoramidite dans la synthèse d'oligonucléotides. Il permet l'incorporation d'un site abasique stable au sein d'une séquence d'oligonucléotides . Les phosphoramidites espaceurs comme le dSpacer peuvent être ajoutés en plusieurs étapes pour créer des bras espaceurs plus longs.

- 3’-Spacer C3 CPG: Cette variante agit comme un bloqueur de l'activité exonucléasique et polymérasique à l'extrémité 3’ d'un oligonucléotide .

- Phosphoramidites espaceurs: Le dSpacer-CEP sert de liaison pour attacher des oligonucléotides à des groupes supplémentaires. Par exemple, il peut lier des oligonucléotides à des systèmes de délivrance chimique pour les thérapeutiques, des colorants fluorescents, des amines ou des phosphates. Ces oligonucléotides modifiés trouvent des applications dans le diagnostic et le développement thérapeutique .

- Le dSpacer-CEP est utilisé pour connecter des ligands de faible poids moléculaire et des molécules médicamenteuses, ce qui donne des composés multifonctionnels. Ces composés peuvent avoir des applications diverses dans la découverte et le développement de médicaments .

- Espaceur 18 (HEG): HEG (hexaéthylèneglycol) est un espaceur incorporé dans les oligonucléotides en utilisant des phosphoramidites espaceurs. Il réduit les effets d'encombrement stérique et offre une protection contre les exonucléases. Les chercheurs l'utilisent dans les essais de marquage et d'étiquetage .

- Le dSpacer-CEP peut être utilisé pour créer des supports pour les molécules médicamenteuses, les protéines et autres biomacromolécules. Ces supports améliorent la délivrance de médicaments et les stratégies de bioconjugaison .

- Phosphorylation du CEP: Cette variante permet l'ajout d'un groupe phosphate à la position 5’ d'un oligonucléotide. Les chercheurs l'utilisent pour une stabilité accrue et des applications de ligation .

Synthèse et modification d'oligonucléotides

Fonctionnalisation des oligonucléotides

Création de composés multifonctionnels

Essais de marquage et d'étiquetage

Création de supports pour les biomacromolécules

Ajout d'un groupe phosphate

Mécanisme D'action

Target of Action

Dspacer CE Phosphoramidite, also known as dSpacer, is primarily used to introduce a stable abasic site within an oligonucleotide . The primary targets of dSpacer are the nucleic acids (DNA or RNA) in which it is incorporated. The role of these targets is to carry genetic information and facilitate various biological processes.

Mode of Action

Dspacer interacts with its targets by being incorporated into the oligonucleotide during the synthesis process . It introduces a stable abasic site, which is a location in the DNA that has lost a purine or pyrimidine base . This results in a change in the structure of the oligonucleotide, potentially affecting its interaction with other molecules and its overall function.

Biochemical Pathways

The introduction of a stable abasic site by dSpacer can affect various biochemical pathways. For instance, it can influence the process of DNA replication and transcription, as these processes rely on the correct pairing of bases. The presence of an abasic site can disrupt this pairing, leading to errors . Additionally, dSpacer can be used to study DNA repair mechanisms, as abasic sites are common intermediates in base excision repair processes .

Pharmacokinetics

The pharmacokinetics of dSpacer, like other oligonucleotide modifications, would largely depend on the specific context in which it is used. For instance, the stability of the abasic site introduced by dSpacer could potentially enhance the resistance of the oligonucleotide to degradation, thereby affecting its distribution and elimination . Furthermore, the incorporation of dSpacer could also influence the absorption and distribution of the oligonucleotide, depending on the cellular and molecular context.

Result of Action

The primary molecular effect of dSpacer’s action is the introduction of a stable abasic site within an oligonucleotide . This can lead to various cellular effects, depending on the context. For example, in a research setting, this could be used to study the effects of abasic sites on DNA repair mechanisms, DNA replication, and transcription . In a therapeutic context, the introduction of abasic sites could potentially be used to disrupt the function of specific genes or RNAs.

Action Environment

The action, efficacy, and stability of dSpacer can be influenced by various environmental factors. For instance, the efficiency of incorporation of dSpacer into an oligonucleotide can be affected by the conditions of the synthesis process . Additionally, the stability of the abasic site introduced by dSpacer can be influenced by factors such as pH and the presence of certain enzymes . Finally, the cellular environment can also impact the action of dSpacer, as factors such as cellular uptake and intracellular distribution can influence the ultimate effect of the oligonucleotide modification.

Analyse Biochimique

Biochemical Properties

Dspacer CEP plays a crucial role in biochemical reactions. It is used to introduce a stable abasic site within an oligonucleotide . This abasic site can interact with various enzymes, proteins, and other biomolecules, influencing the overall biochemical reaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stable abasic site introduced by this compound can interact with DNA polymerases and apurinic/apyrimidinic endonucleases .

Propriétés

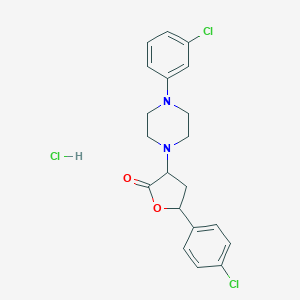

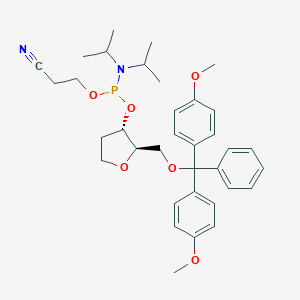

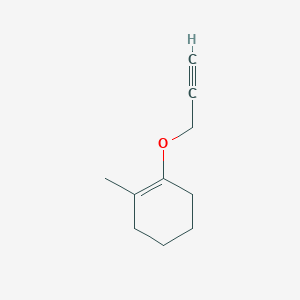

IUPAC Name |

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSDLJMHWJDHL-JUWSMZLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)